4,5-dichloro-3-fluorothiophene-2-carboxylic acid
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Overview
Description
4,5-Dichloro-3-fluorothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the family of thiophenes. It is characterized by the presence of chlorine and fluorine atoms attached to the thiophene ring, along with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-3-fluorothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives followed by carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the halogenation and carboxylation processes .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-3-fluorothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
4,5-Dichloro-3-fluorothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 4,5-dichloro-3-fluorothiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-dichloro-3-fluorothiophene-2-carboxylic acid include other halogenated thiophene derivatives, such as:
- 4,5-Dichlorothiophene-2-carboxylic acid
- 3-Fluorothiophene-2-carboxylic acid
- 4-Chloro-3-fluorothiophene-2-carboxylic acid
Uniqueness
What sets this compound apart is the specific combination of chlorine and fluorine atoms on the thiophene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and materials .
Properties
CAS No. |
2166596-87-6 |
---|---|
Molecular Formula |
C5HCl2FO2S |
Molecular Weight |
215 |
Purity |
95 |
Origin of Product |
United States |
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